Ethyl 3-acetoxy-2-methylbutyrate

Thermal Processing Flavor Retention Confectionery

Ethyl 3-acetoxy-2-methylbutyrate (CAS 139564-43-5) is a fatty acid ester belonging to the class of carboxylic ester derivatives of a fatty acid. It is formally recognized as a flavoring agent or adjuvant by the U.S.

Molecular Formula C9H16O4
Molecular Weight 188.22 g/mol
CAS No. 139564-43-5
Cat. No. B165416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-acetoxy-2-methylbutyrate
CAS139564-43-5
SynonymsETHYL3-ACETOXY-2-METHYLBUTYRATE
Molecular FormulaC9H16O4
Molecular Weight188.22 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C)C(C)OC(=O)C
InChIInChI=1S/C9H16O4/c1-5-12-9(11)6(2)7(3)13-8(4)10/h6-7H,5H2,1-4H3
InChIKeyKYWLAHNPWLJLDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in non-polar solvents;  insoluble in water
Soluble (in ethanol)

Ethyl 3-Acetoxy-2-methylbutyrate (CAS 139564-43-5): A Natural-Identical Pineapple Flavoring Ester for Food and Beverage Procurement


Ethyl 3-acetoxy-2-methylbutyrate (CAS 139564-43-5) is a fatty acid ester belonging to the class of carboxylic ester derivatives of a fatty acid [1]. It is formally recognized as a flavoring agent or adjuvant by the U.S. FDA, holding FEMA GRAS number 4038 and JECFA number 1718 [2] [3]. The compound is a clear, colorless liquid with a fruity aroma, insoluble in water but soluble in non-polar solvents and ethanol, and presents a typical purity assay range of 95.00 to 100.00% .

Why Straight-Chain or Simple Branched Esters Cannot Substitute for Ethyl 3-Acetoxy-2-methylbutyrate in Pineapple and Fruit Formulations


Procurement decisions for pineapple or tropical fruit flavoring agents cannot rely on simpler, widely available esters like ethyl butyrate or ethyl 2-methylbutyrate. While synthetic feasibility initially suggested ethyl 3-acetoxy-2-methylbutyrate would have a flavor profile indistinguishable from its cheaper straight-chain homologues, empirical flavor evaluation proved this assumption wrong [1]. The unique stereoelectronic environment created by the 3-acetoxy substituent and the 2-methyl branch on the butyrate backbone is essential for its specific organoleptic contribution to pineapple and red fruit profiles. Furthermore, its substantially higher boiling point and lower vapor pressure relative to simpler branched esters like ethyl 2-methylbutyrate translate to different processing and retention behavior in high-temperature applications such as baked goods and confectionery, making direct substitution technically invalid .

Head-to-Head Quantitative Evidence for Ethyl 3-Acetoxy-2-methylbutyrate Against Its Closest Analogs


Superior Heat Stability and Process Retention vs. Ethyl 2-Methylbutyrate

Ethyl 3-acetoxy-2-methylbutyrate demonstrates a significantly higher atmospheric boiling point than its common branched analog, ethyl 2-methylbutyrate, indicating superior thermal stability during high-heat food processing. The boiling point of the target compound is measured at 205.00 to 206.00 °C at 760.00 mm Hg , while that of the comparator ethyl 2-methylbutyrate is reported between 132 and 133 °C under the same pressure .

Thermal Processing Flavor Retention Confectionery Baked Goods

Lower Volatility for Prolonged Flavor Release vs. Methyl 3-Acetoxy-2-methylbutyrate

The ethyl ester exhibits substantially lower vapor pressure than its methyl ester counterpart, indicating a lower driving force for evaporation and a potentially longer organoleptic lifespan. The vapor pressure of ethyl 3-acetoxy-2-methylbutyrate is 1.27 mm Hg at 25.00 °C , whereas the methyl 3-acetoxy-2-methylbutyrate has a reported vapor pressure of 3.9 mm Hg at 25.00 °C [1].

Flavor Longevity Vapor Pressure Release Kinetics Chewing Gum

Documented Natural Occurrence in Pineapple Providing a 'Natural-Identical' Advantage

Ethyl 3-acetoxy-2-methylbutyrate was unequivocally identified via GC-MS, IR, and NMR in both the headspace above pineapple and in the solvent extract of the fruit, confirming its natural occurrence [1]. This is not the case for many simple synthetic esters used as pineapple flavor substitutes. The compound was synthesized as an analytical standard to confirm this natural presence.

Natural Flavorings Pineapple Analytical Chemistry Regulatory

Validated FEMA GRAS and JECFA Regulatory Status Ensuring Procurement Compliance

Ethyl 3-acetoxy-2-methylbutyrate has been independently evaluated and affirmed as safe for use as a flavoring agent by both the U.S. FEMA Expert Panel (GRAS 4038) and the Joint FAO/WHO Expert Committee on Food Additives (JECFA No. 1718, evaluated in 2007 with no safety concern) [1] [2]. It is also listed in the EU Union List of flavourings (FL No. 09.919) [3].

Food Safety Regulatory Compliance FEMA GRAS JECFA

Procurement-Driven Application Scenarios Where Ethyl 3-Acetoxy-2-methylbutyrate Provides a Verifiable Advantage


Authentic Pineapple and Tropical Fruit Flavor Formulations

Based on its confirmed natural occurrence in pineapple headspace and extract [1], this compound is the optimal choice for formulators seeking to create analytically authentic pineapple and tropical fruit flavors. The patent literature explicitly demonstrates its use in pineapple and red fruit flavors at an effective dose level of about 10 ppm within ingestible compositions, where it provides a unique flavor note unattainable with simple straight-chain homologues [1].

High-Temperature Processed Confections and Baked Goods

With a boiling point of 205-206 °C, which is approximately 73 °C higher than the common substitute ethyl 2-methylbutyrate (132-133 °C) , this compound demonstrates a clear physical property advantage for use in hard candies, baked goods, and other products exposed to elevated temperatures. Its lower volatility ensures the intended flavor profile survives the manufacturing process, preventing costly reformulation or flavor loss.

Long-Lasting Flavor Release in Chewing Gum

The substantially lower vapor pressure of ethyl 3-acetoxy-2-methylbutyrate (1.27 mm Hg at 25 °C versus 3.9 mm Hg for its methyl ester analog) directly supports extended flavor release in chewing gum applications [2]. The patent for this compound specifically includes reduced-calorie chewing gum compositions as a key application, confirming its practical utility and compatibility with gum base systems [1].

Globally Compliant Multi-Market Food and Beverage Products

Procurement teams targeting products for distribution across the U.S., EU, and other international markets benefit from the compound's pre-cleared regulatory status. Its simultaneous approval by FEMA (GRAS 4038), JECFA (No. 1718), and inclusion in the EU flavourings list (FL No. 09.919) streamlines regulatory submissions and avoids the risk of regional non-compliance that can occur with less-vetted alternatives [3] [4].

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